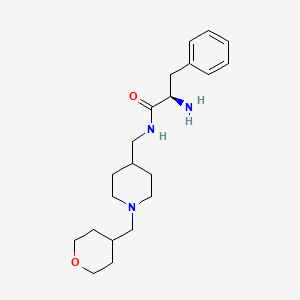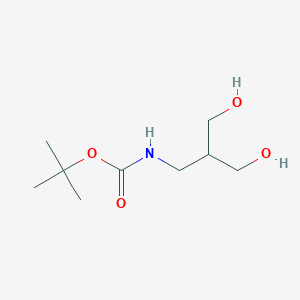
3-(2-Chloroethyl)-5,5-diphenylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloroethyl)-5,5-diphenylimidazolidine-2,4-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features an imidazolidine ring substituted with a 2-chloroethyl group and two phenyl groups, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethyl)-5,5-diphenylimidazolidine-2,4-dione typically involves the reaction of 2-chloroethylamine with diphenylurea under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imidazolidine ring. The reaction mixture is then heated to promote cyclization and the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chloroethyl)-5,5-diphenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield different derivatives.
Hydrolysis: The imidazolidine ring can be hydrolyzed under acidic or basic conditions to yield corresponding amides and amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of solvents like ethanol or acetonitrile and mild heating.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution: Substituted imidazolidine derivatives.
Oxidation: Oxidized imidazolidine compounds.
Reduction: Reduced imidazolidine derivatives.
Applications De Recherche Scientifique
3-(2-Chloroethyl)-5,5-diphenylimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(2-Chloroethyl)-5,5-diphenylimidazolidine-2,4-dione involves its interaction with biological molecules, leading to various effects. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, potentially disrupting their normal functions. This interaction can result in the inhibition of cellular processes, making it a candidate for anticancer and antimicrobial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carmustine: An alkylating agent used in chemotherapy, known for its ability to form interstrand crosslinks in DNA.
Lomustine: Another alkylating agent with similar properties to carmustine, used in the treatment of brain tumors and lymphomas.
Chlorambucil: An alkylating agent used in the treatment of chronic lymphocytic leukemia and other cancers.
Uniqueness
3-(2-Chloroethyl)-5,5-diphenylimidazolidine-2,4-dione is unique due to its specific structure, which allows for targeted interactions with biological molecules. Its imidazolidine ring and chloroethyl group provide distinct reactivity patterns compared to other alkylating agents, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
54742-84-6 |
|---|---|
Formule moléculaire |
C17H15ClN2O2 |
Poids moléculaire |
314.8 g/mol |
Nom IUPAC |
3-(2-chloroethyl)-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C17H15ClN2O2/c18-11-12-20-15(21)17(19-16(20)22,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,22) |
Clé InChI |
YBLGUFGVHJZCPB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCl)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid, [(1-methyl-1H-benzimidazol-2-yl)amino]oxo-](/img/structure/B12949425.png)



![5-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12949441.png)






![13-hydroxy-10,16-bis[3-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12949474.png)
![N-(1-(1H-Benzo[d]imidazol-2-yl)-2-(4-methoxyphenyl)vinyl)benzamide](/img/structure/B12949476.png)

